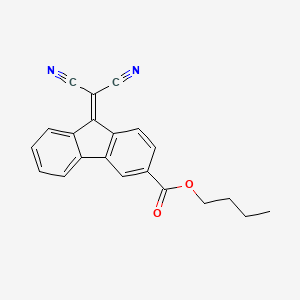
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is an organic compound characterized by the presence of a hydroperoxy functional group (-OOH) attached to a heptyl chain, which is further substituted with a 5-methyl-2-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl typically involves the oxidation of the corresponding alcohol or alkene precursor. One common method is the autoxidation process, where the precursor is exposed to molecular oxygen under controlled conditions. Catalysts such as cobalt or manganese salts can be used to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of solvents like acetic acid or acetone to enhance the solubility of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or epoxides.
Reduction: Reduction of the hydroperoxy group typically yields the corresponding alcohol.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkoxides or phosphines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or peroxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in oxidation reactions.
Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and redox signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydroperoxide, 1-(5-methyl-2-furanyl)hexyl
- 2-Methyl-2-hydroperoxytetrahydrofuran
- 2-Methyl-5-hydroperoxytetrahydrofuran
Uniqueness
Hydroperoxide, 1-(5-methyl-2-furanyl)heptyl is unique due to its specific structural features, including the heptyl chain and the 5-methyl-2-furanyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
358740-99-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-(1-hydroperoxyheptyl)-5-methylfuran |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-12(15-13)11-9-8-10(2)14-11/h8-9,12-13H,3-7H2,1-2H3 |
Clé InChI |
BAXHNBXONMEBNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C1=CC=C(O1)C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


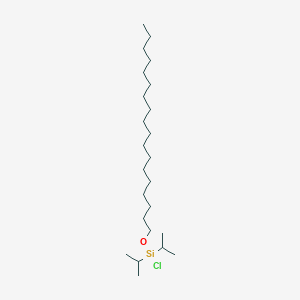
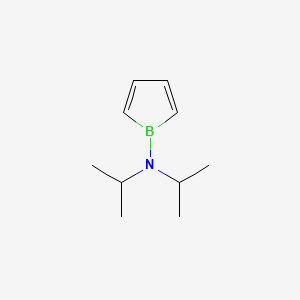
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
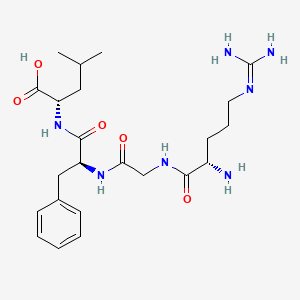



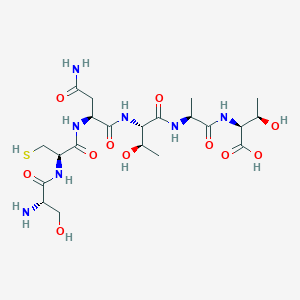
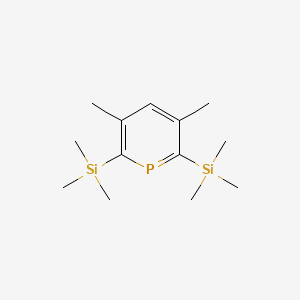

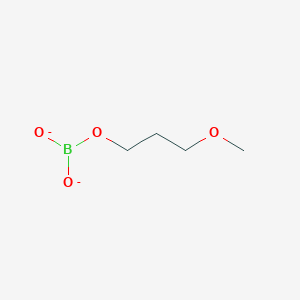
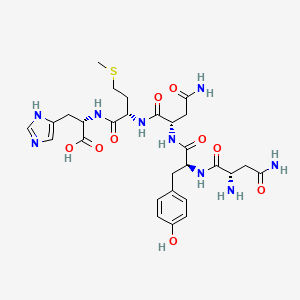
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
